molecular formula C20H30N2O6 B12093675 Cbz-beta-HoLys(Boc)-OH

Cbz-beta-HoLys(Boc)-OH

Cat. No.: B12093675
M. Wt: 394.5 g/mol
InChI Key: FILVPJFCVOSPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-beta-HoLys(Boc)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-HoLys(Boc)-OH typically involves multiple steps:

    Protection of Lysine: The amino group of lysine is first protected using the Boc group. This is usually done by reacting lysine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Hydroxylation: The beta position of the lysine side chain is hydroxylated using a suitable oxidizing agent.

    Cbz Protection: The epsilon amino group is then protected using the Cbz group, typically by reacting with benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-HoLys(Boc)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.

    Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.

Major Products

    Deprotected Lysine Derivatives: After deprotection, the free amino and hydroxyl groups are available for further reactions.

    Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.

Scientific Research Applications

Cbz-beta-HoLys(Boc)-OH is used in various scientific research applications:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Cbz-beta-HoLys(Boc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Cbz and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Cbz-Lys(Boc)-OH: Similar structure but without the hydroxyl group at the beta position.

    Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Cbz.

Uniqueness

Cbz-beta-HoLys(Boc)-OH is unique due to the presence of both Cbz and Boc protecting groups and the hydroxyl group at the beta position, which can provide additional sites for functionalization and further reactions.

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)

InChI Key

FILVPJFCVOSPHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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